molecular formula C18H19N3O6S B2832993 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 946212-25-5

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2832993
CAS No.: 946212-25-5
M. Wt: 405.43
InChI Key: JCEWJLVAVYCTSO-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that features a furan ring, a pyridazine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the benzenesulfonamide group. Key steps may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyridazine ring: This often involves the condensation of hydrazine derivatives with diketones or other suitable precursors.

    Coupling of the furan and pyridazine rings: This step may require the use of coupling agents such as EDCI or DCC in the presence of a base.

    Introduction of the benzenesulfonamide group: This can be done through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines or other reduced products.

    Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may produce dihydropyridazines.

Scientific Research Applications

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan and pyridazine rings may interact with enzymes or receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-benzenesulfonamide
  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Uniqueness

This compound stands out due to the presence of both the furan and pyridazine rings, which confer unique electronic and steric properties. The dimethoxy substitution on the benzenesulfonamide group further enhances its chemical reactivity and potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-25-13-5-7-16(26-2)17(12-13)28(23,24)19-9-10-21-18(22)8-6-14(20-21)15-4-3-11-27-15/h3-8,11-12,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEWJLVAVYCTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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